D13-9001: A Deep Dive into its Mechanism as a Novel Efflux Pump Inhibitor
D13-9001: A Deep Dive into its Mechanism as a Novel Efflux Pump Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide elucidates the mechanism of action of D13-9001, a potent inhibitor of Resistance-Nodulation-Cell Division (RND) type efflux pumps in Gram-negative bacteria. D13-9001 represents a significant advancement in the strategy to overcome multidrug resistance by targeting the cellular machinery responsible for antibiotic extrusion.
Core Mechanism of Action: Allosteric Inhibition of RND Efflux Pumps
D13-9001 functions as a specific inhibitor of the MexAB-OprM efflux pump in Pseudomonas aeruginosa and the AcrAB-TolC efflux pump in Escherichia coli. Its primary molecular targets are the inner membrane transporter proteins, MexB and AcrB, respectively.
The mechanism is characterized by the high-affinity binding of D13-9001 to a specific region within the transporter proteins known as the deep binding pocket or hydrophobic trap. This interaction is allosteric, meaning it inhibits the pump's function without directly competing with the antibiotic substrates for their binding sites. By binding tightly within this hydrophobic trap, D13-9001 is hypothesized to prevent the necessary conformational changes that drive the efflux process, effectively jamming the pump and preventing the extrusion of antibiotics from the bacterial cell.
Mutational studies have confirmed this mechanism; alterations in the transmembrane helix 5 of the acrB gene, a component of the deep binding pocket, were found to confer resistance to D13-9001.
Quantitative Analysis of D13-9001 Activity
The efficacy of D13-9001 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: Binding Affinity of D13-9001 to Efflux Pump Transporters
| Target Protein | Organism | Dissociation Constant (KD) |
| AcrB | E. coli | 1.15 μM |
| MexB | P. aeruginosa | 3.57 μM |
Table 2: In Vitro Potentiation of Antibiotics by D13-9001
| Organism Strain | Antibiotic | D13-9001 Concentration | Fold Decrease in MIC |
| P. aeruginosa ΔmexCDΔoprJ_ΔmexEFΔoprN overexpressing MexAB-OprM | Levofloxacin | 2 µg/mL | 8-fold |
| P. aeruginosa ΔmexCDΔoprJ_ΔmexEFΔoprN overexpressing MexAB-OprM | Aztreonam (B1666516) | 2 µg/mL | 8-fold |
Table 3: In Vivo Efficacy of D13-9001 in an Acute P. aeruginosa Pulmonary Infection Rat Model
| Treatment Group | Survival Rate (after 7 days) |
| Aztreonam (1000 mg/kg) alone | 12.5% |
| D13-9001 (1.25 mg/kg) + Aztreonam (1000 mg/kg) | >62% |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for key experiments used to characterize the mechanism of action of D13-9001.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Isothermal Titration Calorimetry was employed to determine the binding affinity of D13-9001 to purified AcrB and MexB proteins.
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Protein Purification: AcrB and MexB trimers were purified to homogeneity.
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Sample Preparation: The purified protein was placed in the sample cell of the calorimeter, and D13-9001 was loaded into the injection syringe. Both solutions were prepared in the same buffer to minimize heat of dilution effects.
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Titration: A series of small injections of D13-9001 were made into the protein solution.
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Data Acquisition: The heat change associated with each injection was measured.
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Data Analysis: The resulting data were fitted to a binding model to determine the dissociation constant (KD), stoichiometry, and thermodynamic parameters of the interaction. A 1:1 binding stoichiometry (D13-9001:trimer) was observed for both AcrB and MexB.
Checkerboard Assay for Synergy Analysis
The checkerboard method was utilized to assess the synergistic effect of D13-9001 in combination with antibiotics.
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Preparation of Microtiter Plates: A two-dimensional array of antibiotic and D13-9001 concentrations was prepared in a microtiter plate. Serial dilutions of the antibiotic were made along the x-axis, and serial dilutions of D13-9001 were made along the y-axis.
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Bacterial Inoculation: Each well was inoculated with a standardized suspension of the test bacterium.
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Incubation: The plates were incubated under appropriate conditions to allow for bacterial growth.
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MIC Determination: The minimum inhibitory concentration (MIC) of the antibiotic in the presence of varying concentrations of D13-9001 was determined by observing the lowest concentration that inhibited visible bacterial growth.
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Data Analysis: The Fractional Inhibitory Concentration (FIC) index was calculated to quantify the degree of synergy.
In Vivo Murine Infection Model
An acute P. aeruginosa pulmonary infection model in rats was used to evaluate the in vivo efficacy of D13-9001.
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Infection: Rats were infected intratracheally with a lethal dose of P. aeruginosa.
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Treatment: At a specified time post-infection, animals were treated with aztreonam alone or in combination with D13-9001 via intravenous administration.
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Monitoring: The survival of the animals was monitored over a period of 7 days.
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Endpoint: The percentage of surviving animals in each treatment group was recorded.
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental setups.
Caption: D13-9001 allosterically inhibits the RND efflux pump by binding to a hydrophobic trap.
Caption: Workflow for determining the binding affinity of D13-9001 using Isothermal Titration Calorimetry.
